
4'-Chloro-alpha-methyl-3-biphenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Chloro-alpha-methyl-3-biphenylacetic acid is an organic compound with the molecular formula C15H13ClO2. It is a derivative of biphenylacetic acid, where a chlorine atom is substituted at the 4’ position and a methyl group is attached to the alpha carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-alpha-methyl-3-biphenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl, which undergoes chlorination to introduce a chlorine atom at the 4’ position.
Alpha-Methylation: The chlorinated biphenyl is then subjected to Friedel-Crafts alkylation to introduce a methyl group at the alpha position.
Acetic Acid Introduction:
Industrial Production Methods: In an industrial setting, the production of 4’-Chloro-alpha-methyl-3-biphenylacetic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Chloro-alpha-methyl-3-biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom at the 4’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
4’-Chloro-alpha-methyl-3-biphenylacetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Agrochemicals: It is utilized in the formulation of pesticides and herbicides.
Dyestuffs: The compound is employed in the production of dyes and pigments
Wirkmechanismus
The mechanism of action of 4’-Chloro-alpha-methyl-3-biphenylacetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Signal Transduction: It may interfere with signal transduction pathways by modulating receptor activity or downstream signaling molecules
Vergleich Mit ähnlichen Verbindungen
4’-Chloro-alpha-methyl-3-biphenylacetic acid can be compared with other similar compounds to highlight its uniqueness:
4-Chloro-alpha-methylphenylacetic acid: Similar structure but lacks the biphenyl moiety.
4’-Chloro-3-biphenylacetic acid: Similar but without the alpha-methyl group.
Alpha-methyl-3-biphenylacetic acid: Lacks the chlorine atom at the 4’ position.
The presence of both the chlorine atom and the alpha-methyl group in 4’-Chloro-alpha-methyl-3-biphenylacetic acid contributes to its distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
75852-56-1 |
|---|---|
Molekularformel |
C15H13ClO2 |
Molekulargewicht |
260.71 g/mol |
IUPAC-Name |
2-[3-(4-chlorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13ClO2/c1-10(15(17)18)12-3-2-4-13(9-12)11-5-7-14(16)8-6-11/h2-10H,1H3,(H,17,18) |
InChI-Schlüssel |
OAHCVJGEJQPWCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC(=C1)C2=CC=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)
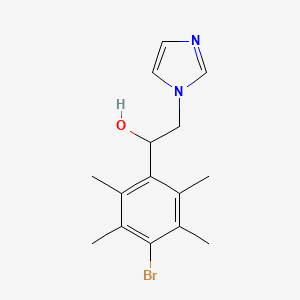

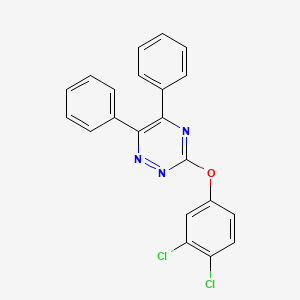
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
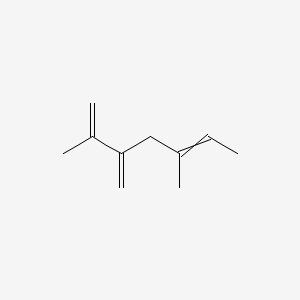
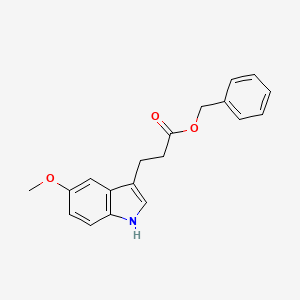
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
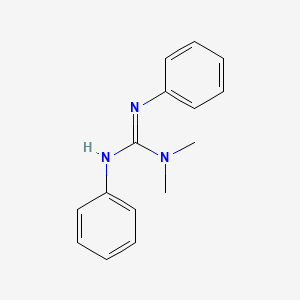
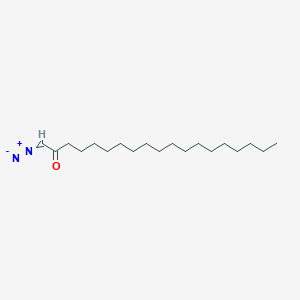
![N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14436399.png)
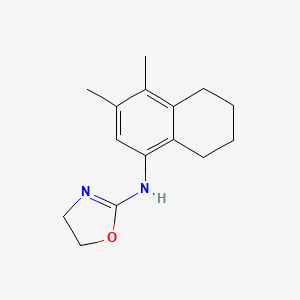
![1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil](/img/structure/B14436406.png)
